6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 3rd position of the triazolo[4,3-a]pyridine ring system. Triazolopyridines are known for their diverse biological activities and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction typically involves the following steps:
- Formation of hydrazones from the corresponding aldehydes or ketones.
- Oxidative cyclization of hydrazones using NCS to form the triazolopyridine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted triazolopyridines.
Scientific Research Applications
6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxytriazolo[4,3-a]pyridine: Similar in structure but with a hydroxyl group instead of a bromine atom.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains two triazole rings attached to a pyridine ring.
Uniqueness
6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWAZALLDVECPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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